molecular formula C20H26N4O3S B3567310 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- CAS No. 134828-33-4

1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-

Cat. No.: B3567310
CAS No.: 134828-33-4
M. Wt: 402.5 g/mol
InChI Key: FYOKJKFCCVPLFB-UHFFFAOYSA-N
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Description

The compound 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1³,⁷)dec-2-yl)- (hereafter referred to as Compound A) is a heterocyclic sulfonamide derivative with the molecular formula C₂₀H₂₆N₄O₃S and a molecular weight of 402.56 g/mol . Its structure features a 1H-indole core substituted at position 5 with a sulfonamide group (N,N-dimethyl) and at position 3 with a complex diazatricyclo system (5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1³,⁷)dec-2-yl). Acute toxicity studies in mice report a lowest lethal dose (LDLo) of 3500 mg/kg , suggesting moderate toxicity.

Properties

IUPAC Name

3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-N,N-dimethyl-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-19-9-23-11-20(2,18(19)25)12-24(10-19)17(23)15-8-21-16-6-5-13(7-14(15)16)28(26,27)22(3)4/h5-8,17,21H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOKJKFCCVPLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=C4C=C(C=C5)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158987
Record name 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134828-33-4
Record name 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134828334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves multiple steps, starting with the formation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Scientific Research Applications

Overview

1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- is a complex organic compound recognized for its diverse biological activities and potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a significant candidate in drug development.

Anticancer Activity

Indole derivatives, including this compound, have shown promising results in cancer research. Specifically, indoline-5-sulfonamides have demonstrated moderate antiproliferative effects against various cancer cell lines. For instance, studies indicate that certain indoline derivatives inhibit tumor-associated carbonic anhydrases (CAs), such as CA IX and CA XII, which are implicated in cancer progression and metastasis .

Key Findings:

  • Compound 4f , an indoline derivative, exhibited hypoxic selectivity and suppressed MCF7 breast cancer cell growth at an IC50 of 12.9 µM .
  • Indole-based sulfonamides have been effective in reversing chemoresistance to doxorubicin in cancer cells overexpressing P-glycoprotein .

Antiviral and Antimicrobial Properties

Research indicates that indole derivatives possess antiviral and antimicrobial activities. The unique structural features of 1H-Indole-5-sulfonamide enable it to act against various pathogens by inhibiting essential biological processes within these organisms.

Applications:

  • Potential use in the treatment of viral infections.
  • Efficacy against bacterial strains due to its ability to disrupt microbial metabolism.

Drug Development

The compound's biological activities make it a candidate for drug development aimed at treating infectious diseases and cancer. Its mechanism of action involves binding to specific molecular targets, modulating their activity to achieve therapeutic effects.

Drug Development Insights:

  • Structure-based drug design approaches have been employed to enhance the efficacy of indole sulfonamides as inhibitors of carbonic anhydrases in pathogenic bacteria such as Mycobacterium tuberculosis and fungi like Candida albicans .

Case Studies

Study Focus Findings
Study on Indoline DerivativesAnticancer ActivityIndoline sulfonamides showed selective inhibition of CA IX with significant antiproliferative effects on MCF7 cells under hypoxia .
Structure-Based Drug DesignAntimicrobial PropertiesDevelopment of new indole sulfonamide derivatives targeting carbonic anhydrases from various pathogens resulted in effective inhibitors .
Molecular Docking StudiesMechanism of ActionAnalysis revealed that indoline ligands form critical interactions with target enzymes, enhancing their inhibitory potential against cancer-related pathways .

Mechanism of Action

The mechanism of action of 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs of Compound A differ in substituents on the sulfonamide group or the diazatricyclo moiety. A summary is provided in Table 1 .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Reference
Compound A N,N-dimethyl C₂₀H₂₆N₄O₃S 402.56 -
Diethyl analog N,N-diethyl C₂₂H₃₀N₄O₃S 430.56 134828-35-6
Phosphoryl ester analog 4-(diazatricyclo)phenyl diphenyl ester C₂₉H₂₈N₂O₅P 540.52 -
  • Diethyl analog : Replacement of N,N-dimethyl with N,N-diethyl increases molecular weight by 28 g/mol, likely enhancing lipophilicity and altering metabolic stability .

Toxicity and Bioactivity

  • Compound A : Acute toxicity (LDLo = 3500 mg/kg in mice) suggests moderate safety margins for preclinical studies .
  • Diethyl analog: No direct toxicity data are available, but increased lipophilicity may enhance tissue accumulation and toxicity risks .

Functional Implications of Structural Differences

  • Sulfonamide substituents: N,N-dimethyl vs.
  • Diazatricyclo modifications : The 5,7-dimethyl-6-oxo moiety in Compound A may confer rigidity and shape complementarity compared to phosphoryl ester analogs, which introduce flexible, polar groups .

Biological Activity

1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- is a member of the indole family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N2O3SC_{12}H_{16}N_2O_3S, characterized by a sulfonamide group attached to an indole ring. The unique structural features enhance its solubility and reactivity, making it a valuable candidate for drug development.

1. Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor of carbonic anhydrases (CAs), which are enzymes involved in physiological processes such as respiration and acid-base balance. The compound exhibits significant inhibition at low nanomolar concentrations against several isoforms of CAs, including those from pathogenic sources like Mycobacterium tuberculosis .

Enzyme Inhibition (%) IC50 (nM) Reference
CA II>905.0
CA IX8512.9
CA XII8041.3

2. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can suppress the growth of various cancer cell lines, including breast cancer (MCF7) cells under both normoxic and hypoxic conditions. The IC50 values suggest a moderate antiproliferative effect, with some derivatives exhibiting enhanced activity compared to standard treatments .

The mechanism underlying the biological activity of this compound involves its binding to specific molecular targets, particularly carbonic anhydrases. The sulfonamide moiety interacts with the active site of these enzymes, leading to inhibition of their catalytic function. This interaction is crucial for the therapeutic efficacy observed in various assays.

Case Study: Antitumor Activity

A study focused on the antiproliferative effects of various indole derivatives found that modifications in the structure significantly influenced their efficacy against cancer cells. The indole derivatives demonstrated varying degrees of inhibition against tumor-associated CAs, highlighting the importance of structural optimization in drug design .

Case Study: Antimicrobial Potential

Another research effort evaluated the antimicrobial properties of related sulfonamide compounds, revealing that many exhibited significant antibacterial activity against a range of pathogens. This suggests that compounds like 1H-Indole-5-sulfonamide may also possess similar antimicrobial properties due to their structural characteristics .

Q & A

Q. What are the standard synthetic routes for preparing derivatives of 1H-indole-5-sulfonamide, and how do reaction conditions influence yields?

Answer: A common method involves refluxing intermediates like 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures). Key parameters include:

  • Reaction time : 3–5 hours for optimal cyclization .
  • Purification : Sequential washing with acetic acid, water, ethanol, and diethyl ether to remove unreacted starting materials .
  • Catalysts : Sodium acetate as a base to facilitate condensation reactions .

Example Workflow:

StepReagents/ConditionsPurposeYield Range
13-formyl-1H-indole-2-carboxylic acid + aminothiazoloneCore condensation60–75%
2Acetic acid reflux (3–5 h)CyclizationN/A
3Recrystallization (DMF/AcOH)Purification85–90% purity

Q. How are physicochemical properties (e.g., density) determined for this compound, and what instrumentation is required?

Answer:

  • Density : Measured via pycnometry or computational tools like COSMO-RS, with experimental validation using calibrated glassware. Reported density is ~1.256 g/cm³ .
  • Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition points.

Advanced Research Questions

Q. How can structural contradictions in NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Answer:

  • Hypothesis-driven analysis : Compare experimental 1H^1H- and 13C^13C-NMR data with DFT-calculated chemical shifts. For example, indole NH protons typically appear as broad singlets (~δ 13.05 ppm) but may split due to hydrogen bonding or tautomerism .
  • Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening .

Case Study :
In compound 5-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-N-phenethyl-1H-indole-2-carboxamide , the NH proton at δ 13.05 ppm disappears upon D2 _2O treatment, confirming exchangeable protons .

Q. What computational strategies are effective for optimizing reaction pathways involving this compound’s tricyclic core?

Answer:

  • AI-driven process simulation : Use COMSOL Multiphysics with kinetic parameters derived from density functional theory (DFT). For example, simulate activation energies for cyclization steps under varying temperatures .
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. acetic acid) for yield improvement .

Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be reconciled in structure-activity relationship (SAR) studies?

Answer:

  • Dose-response profiling : Conduct parallel assays (e.g., HIV-1 RT inhibition and MTT cytotoxicity) to identify therapeutic windows. For example, indolylarylsulfones show IC50_{50} values <1 μM in RT inhibition but require cytotoxicity thresholds >10 μM .
  • Molecular docking : Align the tricyclic core with binding pockets (e.g., HIV-1 RT non-nucleoside binding site) to rationalize selectivity .

Methodological Frameworks

Q. How should researchers design experiments to validate theoretical models for this compound’s reactivity?

Answer:

  • Guiding Principle : Link experiments to a conceptual framework (e.g., frontier molecular orbital theory for cycloadditions). For example, use HOMO-LUMO gaps to predict regioselectivity in Diels-Alder reactions .
  • Iterative refinement : Compare experimental yields with computational predictions, adjusting solvent polarity or catalysts as needed .

Q. What statistical methods are recommended for analyzing reproducibility issues in synthetic protocols?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading).
  • Contradiction resolution : Use Grubbs’ test to identify outliers in yield data and reassess purification steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-
Reactant of Route 2
1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-

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